(+)-Capnellene: In Vivo Anti-Nociceptive Efficacy in Neuropathic Pain Models
In a rat model of chronic constriction injury (CCI)-induced neuropathic pain, intrathecal administration of the capnellene derivative GB9 (which shares the core (+)-capnellene scaffold) produced a significant and dose-dependent inhibition of thermal hyperalgesia. This in vivo efficacy is compared to baseline vehicle controls [1]. The compound also reduced microglial activation and COX-2 protein expression in the spinal cord, key markers of neuroinflammation associated with the pain state [1].
| Evidence Dimension | In vivo anti-nociceptive activity (thermal hyperalgesia) |
|---|---|
| Target Compound Data | GB9 (capnellene derivative) at 1 µg and 10 µg intrathecal doses significantly inhibited CCI-induced thermal hyperalgesia in rats [1]. |
| Comparator Or Baseline | Vehicle control (saline) and sham-operated rats. No direct comparator drug data provided. |
| Quantified Difference | Dose-dependent inhibition observed, but precise percentage reduction in hyperalgesia is not provided in the abstract. Significance was noted as p<0.05 vs. CCI+vehicle group. |
| Conditions | In vivo; Chronic Constriction Injury (CCI) rat model of neuropathic pain; intrathecal administration. |
Why This Matters
Demonstrates validated in vivo efficacy for a core capnellene derivative in a disease-relevant model, a critical differentiator for selecting a lead compound for neuropathic pain research over compounds with only in vitro data.
- [1] Jean YH, Chen WF, Sung CS, Duh CY, Huang SY, Lin CS, Tai MH, Tzeng SF, Wen ZH. Capnellene, a natural marine compound derived from soft coral, attenuates chronic constriction injury-induced neuropathic pain in rats. Br J Pharmacol. 2009;158(3):713-725. doi:10.1111/j.1476-5381.2009.00323.x View Source
